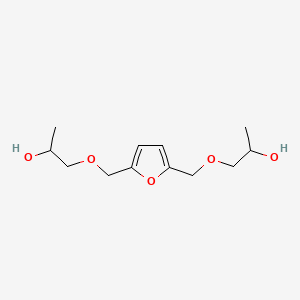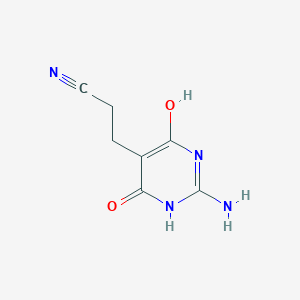
3-(2-Amino-4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Amino-4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)propanenitrile is a complex organic compound belonging to the pyrimidine family This compound features a pyrimidine ring substituted with amino, hydroxy, and oxo groups, along with a propanenitrile side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)propanenitrile typically involves multi-step organic reactions. One common method starts with the condensation of cyanoacetic acid with urea under basic conditions to form the pyrimidine ring. The reaction proceeds as follows:
Condensation Reaction: Cyanoacetic acid reacts with urea in the presence of a base such as sodium hydroxide to form 2-amino-4-hydroxy-6-oxo-1,6-dihydropyrimidine.
Nitrile Addition: The intermediate product is then reacted with acrylonitrile under acidic conditions to introduce the propanenitrile side chain.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent quality and yield. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Amino-4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: 3-(2-Amino-4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)propanal.
Reduction: 3-(2-Amino-4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)propanamine.
Substitution: Various substituted pyrimidines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology
In biological research, 3-(2-Amino-4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)propanenitrile is studied for its potential as an enzyme inhibitor. Its structural similarity to nucleotides makes it a candidate for targeting specific enzymes involved in DNA and RNA synthesis.
Medicine
Medically, this compound is explored for its potential antiviral and anticancer properties. Its ability to interfere with nucleotide synthesis pathways makes it a promising candidate for drug development.
Industry
In industry, this compound can be used in the synthesis of specialty chemicals and pharmaceuticals. Its versatility in chemical reactions makes it valuable for producing a wide range of products.
Wirkmechanismus
The mechanism by which 3-(2-Amino-4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)propanenitrile exerts its effects involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it can bind to the active site of enzymes involved in nucleotide synthesis, blocking their activity and thus inhibiting cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4-hydroxy-6-oxo-1,6-dihydropyrimidine: Lacks the propanenitrile side chain.
3-(2-Amino-4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid: Contains a carboxylic acid group instead of a nitrile group.
2,4-Diamino-6-oxo-1,6-dihydropyrimidine: Contains an additional amino group.
Uniqueness
The presence of the propanenitrile side chain in 3-(2-Amino-4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)propanenitrile distinguishes it from other similar compounds
Eigenschaften
CAS-Nummer |
6967-35-7 |
|---|---|
Molekularformel |
C7H8N4O2 |
Molekulargewicht |
180.16 g/mol |
IUPAC-Name |
3-(2-amino-4-hydroxy-6-oxo-1H-pyrimidin-5-yl)propanenitrile |
InChI |
InChI=1S/C7H8N4O2/c8-3-1-2-4-5(12)10-7(9)11-6(4)13/h1-2H2,(H4,9,10,11,12,13) |
InChI-Schlüssel |
CIMJGWIFKONMOQ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC1=C(N=C(NC1=O)N)O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[2-(benzenesulfonyl)ethyl]-7H-purin-2-amine](/img/structure/B12906512.png)
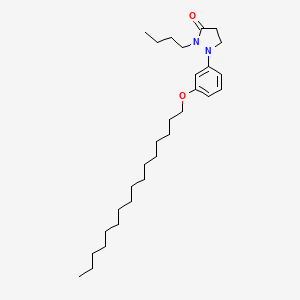
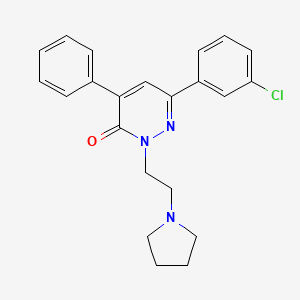
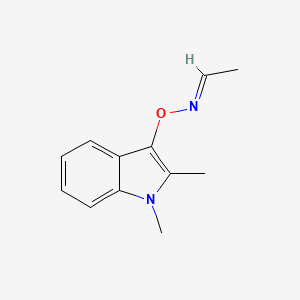
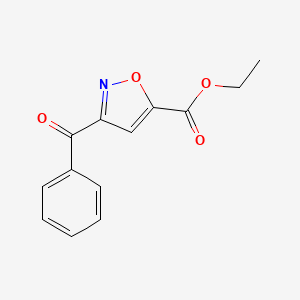
![N-[4-[(E)-hydroxyiminomethyl]-2-methylpyrazol-3-yl]formamide](/img/structure/B12906540.png)
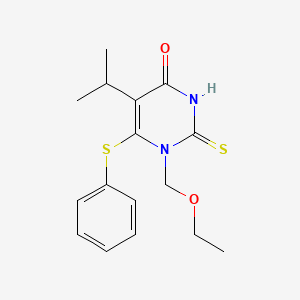
![2,5,8-Trimethyl-7,8-dihydroimidazo[1,2-a]pyrazine-3,6(2H,5H)-dione](/img/structure/B12906559.png)
![N-benzoyl-N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxypurin-6-yl]benzamide](/img/structure/B12906567.png)

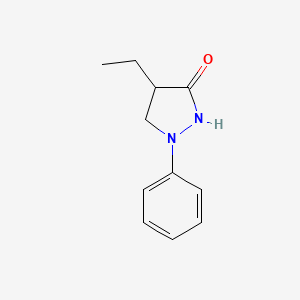
![Cis-2,3a-diphenylhexahydroisoxazolo[2,3-b][1,2]oxazine](/img/structure/B12906587.png)
